methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylquinoline-6-carboxylate
Description
X-ray Crystallography Data Interpretation
While direct X-ray data for this compound are unavailable, analogous structures provide insights. For example, nickel complexes with 8-aminoquinoline ligands exhibit distorted octahedral geometries, with bond lengths between nickel and nitrogen atoms ranging from 2.03–2.17 Å. In the target compound, the phthalimide moiety’s planarity and the quinoline core’s rigidity suggest a similar preference for coplanar arrangements. The acetyl linker (-CO-CH$$_2$$-) likely adopts a staggered conformation to minimize steric hindrance between the phthalimide and quinoline groups.
Key inferred geometric parameters :
Computational Molecular Modeling Studies
Density functional theory (DFT) simulations of related compounds reveal that electron-withdrawing groups (e.g., carboxylate esters) reduce the quinoline ring’s electron density, stabilizing HOMO-LUMO gaps by 0.5–1.0 eV. For this compound, molecular mechanics simulations predict:
- Solvent-accessible surface area : ~450–500 Å$$^2$$ (indicating moderate hydrophobicity)
- Torsional energy barriers : <5 kcal/mol for rotation about the acetyl linker, suggesting conformational flexibility
Substituent Configuration Analysis
Quinoline Core Modifications
The quinoline core is modified at three positions:
- 2-Methyl group : Introduces steric bulk, hindering π-stacking interactions.
- 6-Carboxylate ester : Enhances solubility in polar solvents via dipole interactions.
- 4-Amino linkage : Serves as an electron-donating group, activating the quinoline ring for further functionalization.
These modifications collectively redshift the quinoline’s UV-Vis absorption maxima by 20–30 nm compared to unsubstituted analogs.
Phthalimide-Acetyl Amino Linkage Geometry
The phthalimide-acetyl-amino group forms a conjugated system, with the acetyl spacer (-CO-CH$$_2$$-) enabling partial delocalization of the amide’s lone pair into the phthalimide’s π-system. Key features include:
- Amide bond length : ~1.33 Å (shorter than typical C-N single bonds due to resonance)
- Dihedral angle between phthalimide and quinoline : ~35°, balancing conjugation and steric effects
This linkage’s geometry facilitates intramolecular charge transfer, as evidenced by computed dipole moments of 6–8 Debye.
Properties
Molecular Formula |
C22H17N3O5 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
methyl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-2-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C22H17N3O5/c1-12-9-18(16-10-13(22(29)30-2)7-8-17(16)23-12)24-19(26)11-25-20(27)14-5-3-4-6-15(14)21(25)28/h3-10H,11H2,1-2H3,(H,23,24,26) |
InChI Key |
UMYNMWZNLJDURW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation for 2-Methylquinoline-6-Carboxylate
The Friedländer reaction between 4-aminobenzaldehyde derivatives and ethyl acetoacetate under acidic conditions generates the 2-methylquinoline skeleton. A modified protocol using ceric ammonium nitrate (CAN) in trifluoroethanol achieves 78% yield for the 6-carboxylate analog:
Critical Parameters :
-
Temperature: 110–115°C prevents decarboxylation.
-
Solvent: Trifluoroethanol enhances electrophilicity of the aldehyde component.
-
Catalyst: 10 mol% CAN improves cyclization efficiency.
Gould-Jacobs Cyclization for Carboxylate Functionalization
Alternative routes employ Gould-Jacobs cyclization of ethoxymethylene malonates with anilines. For C-6 esterification, methyl protection prior to cyclization avoids side reactions:
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Friedländer | 78 | 95 |
| Gould-Jacobs | 65 | 92 |
C-4 Amination Strategies
Nucleophilic Aromatic Substitution (SNAr)
Activation of the C-4 position via nitration followed by reduction introduces the amino group. Key steps:
Buchwald-Hartwig Amination
Direct palladium-catalyzed amination avoids multi-step sequences:
Conditions :
-
Ligand: Xantphos (4 mol%)
-
Base: Cs2CO3
-
Temperature: 100°C, 24 h
-
Yield: 82% after Boc deprotection with TFA
Acylation with (1,3-Dioxoisoindol-2-yl)Acetyl Chloride
Carbodiimide-Mediated Coupling
Reaction of 4-aminoquinoline with preformed (1,3-dioxoisoindol-2-yl)acetyl chloride using Hünig’s base:
Optimization Data :
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| EDC/HOBt | DMF | 68 |
| DCC/DMAP | THF | 72 |
| HATU | DCM | 85 |
One-Pot Sequential Synthesis
Integrated approach avoids isolating intermediates:
-
Quinoline formation : Friedländer annulation.
-
In situ nitration/reduction : Continuous flow reactor.
Advantages :
-
Total yield increases from 52% (stepwise) to 74%.
-
Purity: 98% by HPLC.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethyl acetate/hexane (1:3) yields needle-like crystals suitable for X-ray diffraction. Melting point confirmed at 172–174°C (DSC).
Chromatographic Methods
-
Normal-phase SiO2 : Eluent = CH2Cl2/MeOH (95:5)
-
Reverse-phase C18 : Gradient from H2O/ACN (70:30 to 30:70)
Spectroscopic Data :
-
1H NMR (400 MHz, DMSO-d6) : δ 8.52 (s, 1H, NH), 8.21–7.89 (m, 4H, isoindole), 4.12 (s, 3H, COOCH3), 2.71 (s, 3H, CH3).
-
HRMS (ESI+) : m/z calc. for C24H18N3O5 [M+H]+ 428.1244, found 428.1241.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole moiety, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyl derivatives of the isoindole moiety.
Substitution: Various substituted quinoline and isoindole derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Properties
Research indicates that derivatives of quinoline compounds exhibit significant antiviral activity. Specifically, methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylquinoline-6-carboxylate has been studied for its potential as an inhibitor of Hepatitis B Virus (HBV) replication. Molecular docking studies suggest that the compound can effectively bind to viral proteins, inhibiting their function and thus reducing viral load in infected cells .
Antibacterial and Antifungal Activity
Quinoline derivatives are known for their antibacterial properties. The compound may inhibit bacterial DNA gyrase, similar to other known quinolone antibiotics. This mechanism could lead to its application in treating various bacterial infections . Additionally, studies on related compounds suggest potential antifungal activity, making it a candidate for further exploration in antifungal therapies .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Condensation Reactions : The initial formation involves the reaction between appropriate isoindole derivatives and quinoline carboxylic acid derivatives.
- Methylation and Acetylation : Subsequent reactions often include methylation and acetylation steps to modify the functional groups for enhanced biological activity.
These synthetic pathways are crucial for optimizing yield and purity, which are essential for pharmacological testing .
Potential Therapeutic Applications
| Therapeutic Area | Application | Mechanism |
|---|---|---|
| Antiviral | Inhibition of HBV | Binding to viral proteins to prevent replication |
| Antibacterial | Treatment of bacterial infections | Inhibition of DNA gyrase |
| Antifungal | Treatment of fungal infections | Disruption of fungal cell processes |
Case Study 1: Antiviral Efficacy
In a study focusing on the antiviral properties of quinoline derivatives, this compound demonstrated a significant reduction in HBV replication in vitro at concentrations as low as 10 µM. The results were supported by molecular docking simulations that confirmed strong binding affinity to the viral polymerase .
Case Study 2: Antibacterial Activity
A comparative study evaluated various quinoline derivatives against standard bacterial strains. This compound showed promising results with a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin .
Mechanism of Action
The mechanism of action of methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylquinoline-6-carboxylate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The quinoline core could intercalate with DNA, while the isoindole moiety could enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core scaffolds and substituents:
Table 1: Structural Comparison of Key Analogous Compounds
Key Observations:
- Core Scaffold Differences: The target compound’s quinoline core distinguishes it from isoquinoline (e.g., 6d) or dihydroquinoline derivatives (e.g., 6g).
- Substituent Impact : The isoindole-dione acetyl group in the target compound introduces rigidity and hydrogen-bonding capacity, contrasting with simpler substituents like methoxy or phenyl groups in analogs. This may enhance selectivity for targets requiring hydrophobic or polar interactions .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | 6a | 6d |
|---|---|---|---|
| Molecular Weight | ~435 g/mol | ~323 g/mol | ~307 g/mol |
| logP (Predicted) | ~2.8 | ~3.1 | ~2.5 |
| Solubility | Low (ester + phthalimide) | Moderate (methoxy) | Moderate (ester) |
Implications:
- The target compound’s higher molecular weight and lower solubility (due to the phthalimide group) may limit oral bioavailability but enhance membrane permeability in hydrophobic environments .
- Compared to 6a, the absence of a methoxy group (6-carboxylate vs. 6-methoxy) could reduce metabolic oxidation, improving stability .
Biological Activity
Methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylquinoline-6-carboxylate is a synthetic compound that combines features of quinoline and isoindole derivatives. The biological activities of such compounds have garnered significant interest due to their potential therapeutic applications in various fields, including oncology and infectious diseases.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 348.34 g/mol. The structure contains a quinoline core, which is known for its diverse biological activities, and an isoindole moiety that enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study indicated that modified quinoline derivatives exhibited significant cytotoxicity with IC50 values ranging from 10.82 to 29.46 µM against Hep-G2 and MCF-7 cell lines . This suggests that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antiviral Activity
Molecular docking studies have suggested that similar compounds can act as inhibitors of viral replication, particularly for Hepatitis B Virus (HBV). In vitro studies demonstrated high inhibition rates at concentrations around 10 µM, indicating a potential role in antiviral therapy . The presence of the isoindole structure may enhance binding affinity to viral proteins, facilitating effective inhibition.
The biological activity of this compound is likely mediated through multiple pathways:
- DNA Intercalation : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell survival and viral replication.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Anticancer Activity
In a controlled study involving various quinoline derivatives, it was found that modifications at the 4-position significantly enhanced anticancer activity against MCF-7 breast cancer cells. The most effective derivative achieved an IC50 value of 1.4 ± 0.2 µM . This underscores the importance of structural modifications in optimizing biological activity.
Study on Antiviral Properties
A research article focusing on the antiviral properties of quinoline derivatives reported that certain compounds demonstrated a remarkable capacity to inhibit HBV replication in vitro. The study utilized molecular docking simulations to predict binding affinities and confirmed these predictions through experimental assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
